1-(2-Chloroethyl)pyrrolidine

Overview

Description

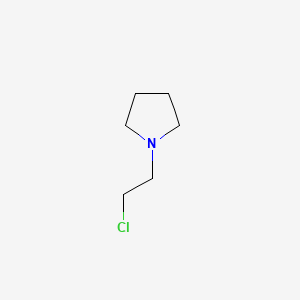

1-(2-Chloroethyl)pyrrolidine is a chemical compound with the molecular formula C6H12ClN. It is a haloalkyl-substituted pyrrolidine, which means it contains a pyrrolidine ring substituted with a chloroethyl group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds.

Mechanism of Action

Target of Action

This compound belongs to the class of organic compounds known as N-alkylpyrrolidines . These compounds contain a pyrrolidine moiety, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms

Pharmacokinetics

The pharmacokinetic properties of 1-(2-Chloroethyl)pyrrolidine, including its absorption, distribution, metabolism, and excretion (ADME), are not well-studied. The compound’s bioavailability, half-life, and clearance rate are unknown. Its physicochemical properties, such as its molecular weight of 170.08 and its crystal form , may influence its ADME properties.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by temperature, pH, and the presence of other substances in the environment. It’s important to note that this compound should be handled with care due to its potential to cause skin and eye irritation, and respiratory system toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chloroethyl)pyrrolidine can be synthesized through several methods. One common method involves the reaction of pyrrolidine with 2-chloroethanol in the presence of a strong acid, such as hydrochloric acid, to form the hydrochloride salt. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and continuous flow processes to optimize yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloroethyl)pyrrolidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloroethyl group can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group, removing the chlorine atom.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous ether.

Major Products:

Nucleophilic Substitution: Products include azidoethylpyrrolidine, thiocyanatoethylpyrrolidine, and various substituted amines.

Oxidation: Products include N-oxides and other oxidized derivatives.

Reduction: Products include ethylpyrrolidine and other reduced derivatives.

Scientific Research Applications

1-(2-Chloroethyl)pyrrolidine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.

Medicine: It serves as a precursor in the synthesis of drugs, particularly those targeting the central nervous system.

Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Comparison with Similar Compounds

1-(2-Chloroethyl)pyrrolidine can be compared with other haloalkyl-substituted pyrrolidines, such as:

1-(2-Bromoethyl)pyrrolidine: Similar in structure but contains a bromine atom instead of chlorine. It is more reactive due to the higher reactivity of the bromine atom.

1-(2-Iodoethyl)pyrrolidine: Contains an iodine atom, making it even more reactive than the bromo and chloro derivatives.

1-(2-Fluoroethyl)pyrrolidine: Contains a fluorine atom, which is less reactive but more stable compared to other halogens.

The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile intermediate in organic synthesis.

Biological Activity

1-(2-Chloroethyl)pyrrolidine is a compound notable for its potential biological activities, particularly in the field of medicinal chemistry and cancer treatment. This article reviews the compound's structure, synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and features a pyrrolidine ring substituted with a chloroethyl group. Its structural characteristics contribute to its biological activity, making it a subject of interest in drug development.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Alkylation of pyrrolidine : This involves the reaction of pyrrolidine with chloroethyl derivatives.

- Cyclization reactions : These reactions create the pyrrolidine ring while introducing the chloroethyl substituent.

These synthetic routes allow for the efficient production of the compound and its derivatives for further biological evaluation.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. Notably, derivatives of this compound have shown the ability to induce cell cycle arrest and apoptosis in various cancer cell lines. For instance:

- A derivative demonstrated an IC₅₀ value of 2.082 μM against human hepatocellular carcinoma HepG2 cells, indicating potent anti-cancer activity.

- Compounds in this class have been identified as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) , an enzyme involved in immune regulation and tumor progression.

While detailed mechanisms are still under investigation, preliminary studies suggest that these compounds may inhibit tubulin polymerization, leading to disrupted cell division in cancer cells. This mechanism is critical for developing effective anticancer therapies.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features and biological activities of similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(Chloroethyl)pyrrolidine | Pyrrolidine ring with chloroethyl substituent | Anticancer properties |

| N-Hydroxy succinimide | Contains a succinimide ring | Used in peptide synthesis |

| 3-(Chloroethyl)-pyrrole-2,5-dione | Pyrrole ring instead of pyrrolidine | Potential antibacterial activity |

| 4-(Chloroethyl)-piperidine-2,6-dione | Piperidine ring structure | Neuroactive properties |

This table illustrates how this compound stands out due to its specific anticancer properties compared to other structurally similar compounds.

Case Studies

Several studies have focused on the biological activity of this compound:

- Study on HepG2 Cells : This study demonstrated that treatment with this compound derivatives resulted in significant apoptosis and cell cycle arrest, highlighting their potential as anti-cancer agents.

- IDO1 Inhibition Study : Another investigation revealed that certain derivatives could inhibit IDO1 activity, suggesting a dual mechanism involving both direct cytotoxic effects on cancer cells and modulation of immune responses.

Properties

IUPAC Name |

1-(2-chloroethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClN/c7-3-6-8-4-1-2-5-8/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMGFLMXDCGQKPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4043850 | |

| Record name | 1-(2-Chloroethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4043850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5050-41-9 | |

| Record name | 1-(2-Chloroethyl)pyrrolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005050419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Chloroethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4043850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Chloroethyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2-CHLOROETHYL)PYRROLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YV1Z5283LW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1-(2-chloroethyl)pyrrolidine contribute to the broadband emission observed in (2cepyH)PbI3?

A1: In (2cepyH)PbI3, this compound acts as the organic cation, interacting with the inorganic [PbI3]- framework. While the organic component itself doesn't directly contribute to the light emission, its interaction with the inorganic framework is crucial. The this compound influences the crystal packing and creates distortions within the [PbI6] octahedral chains. [] These distortions lead to strong exciton-phonon coupling, resulting in the observed broadband yellow emission attributed to self-trapped excitons. []

Q2: What is the significance of (2cepyH)PbI3 being an indirect bandgap semiconductor?

A2: The indirect bandgap nature of (2cepyH)PbI3, primarily governed by its inorganic [PbI3]- framework, [] has implications for its potential applications. Indirect bandgap materials typically exhibit longer carrier lifetimes compared to direct bandgap materials. While this might be advantageous for applications like solar cells, it could lead to lower radiative recombination rates and potentially impact the efficiency of light-emitting devices. Further research is needed to fully understand and optimize the optoelectronic properties of (2cepyH)PbI3.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.